Cas no 928758-14-9 ((S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid)

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid structure
928758-14-9 structure
商品名:(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
CAS番号:928758-14-9
MF:C11H19NO4
メガワット:229.27286362648
MDL:MFCD29920877
CID:4779946

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid 化学的及び物理的性質

名前と識別子

    • (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
    • (S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
    • (S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid
    • (2S)-2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
    • (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methylcyclopropaneacetic acid (ACI)
    • (S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
    • MDL: MFCD29920877
    • インチ: 1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-/m1/s1
    • InChIKey: YIVOXOHBBPCXTC-SSDOTTSWSA-N
    • ほほえんだ: [C@H](C1(CC1)C)(C(=O)O)NC(=O)OC(C)(C)C

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 302
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 75.6

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC11417-10g
(S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
928758-14-9 95%
10g
$5270 2023-09-07
abcr
AB543618-100 mg
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid; .
928758-14-9
100mg
€1459.90 2023-06-14
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC11417-5g
(S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
928758-14-9 95%
5g
$3150 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1685108-100mg
(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
928758-14-9 98%
100mg
¥10231.00 2024-04-25
1PlusChem
1P01XF2L-250mg
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid
928758-14-9 95%
250mg
$2055.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1685108-250mg
(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
928758-14-9 98%
250mg
¥20328.00 2024-04-25
abcr
AB543618-100mg
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid; .
928758-14-9
100mg
€500.00 2025-02-21
Ambeed
A479829-1g
(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid
928758-14-9 97%
1g
$1544.0 2024-08-02
1PlusChem
1P01XF2L-1g
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid
928758-14-9 95%
1g
$3684.00 2024-04-20
1PlusChem
1P01XF2L-100mg
(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid
928758-14-9 95%
100mg
$1052.00 2024-04-20

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  12 h, 25 °C
リファレンス
Preparation peptidomimetics as antiviral agents with inhibitory activity against 3CL proteases
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
リファレンス
Resensitizing daclatasvir-resistant hepatitis C variants by allosteric modulation of NS5A
Sun, Jin-Hua; O'Boyle, Donald R. II; Fridell, Robert A.; Langley, David R.; Wang, Chunfu; et al, Nature (London, 2015, 527(7577), 245-248

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Lead tetraacetate Solvents: Methanol ,  Dichloromethane ;  0 - 5 °C; 10 min, 0 °C; 50 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Triethylamine ;  cooled; 20 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
リファレンス
Preparation of substituted azoles and their use as hepatitis C virus inhibitors
, United States, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Lead tetraacetate Solvents: Methanol ,  Dichloromethane ;  5 min, 0 - 5 °C; 10 min, 0 °C; 50 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  20 h, rt
1.4 Reagents: Triethylamine Solvents: Methanol ;  cooled
1.5 rt; 20 h, rt
1.6 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
リファレンス
Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound
, United States, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  4 - 48 h, rt
リファレンス
Practical and efficient method for amino acid derivatives containing β-quaternary center: Application toward synthesis of hepatitis C virus NS3 serine protease inhibitors
Arasappan, Ashok; Venkatraman, Srikanth; Padilla, Angela I.; Wu, Wanli; Meng, Tao; et al, Tetrahedron Letters, 2007, 48(36), 6343-6347

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Raw materials

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Preparation Products

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid 関連文献

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